

The Morpholine Privilege: Structural Utility and Biological Targeting[1][2]

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Compound of Interest

Compound Name: 2-Propylmorpholine

CAS No.: 89855-03-8

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Executive Summary

The morpholine heterocycle (tetrahydro-1,4-oxazine) is a "privileged scaffold" in medicinal chemistry, appearing in over 25 FDA-approved therapeutics. While historically utilized primarily to modulate physicochemical properties—specifically lowering logP and enhancing aqueous solubility—modern structure-activity relationship (SAR) studies reveal that the morpholine ring often engages in direct, critical binding interactions with biological targets.

This guide analyzes the specific biological targets where substituted morpholines act as the primary pharmacophore, detailing the mechanistic basis of binding, the specific residues involved, and the experimental protocols required for synthesis and validation.

Primary Target Class: Phosphoinositide 3-Kinases (PI3K) & mTOR

The most prolific application of the substituted morpholine scaffold is in the inhibition of the PI3K/Akt/mTOR signaling pathway.

Mechanistic Basis of Binding

In Class I PI3Ks, the ATP-binding pocket contains a "hinge region" connecting the N- and C-terminal lobes. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor.

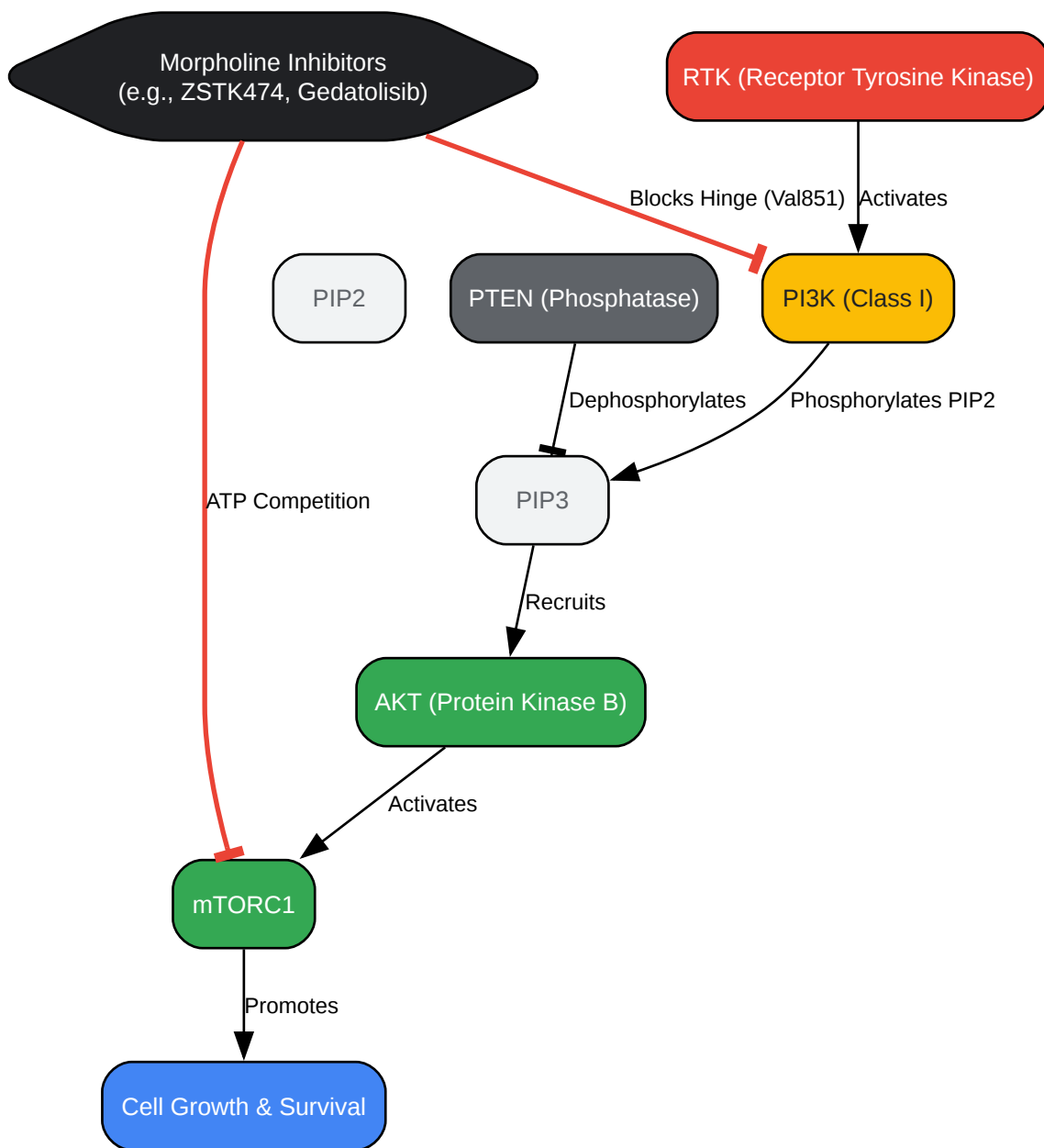
- **The Hinge Interaction:** The morpholine oxygen forms a hydrogen bond with the backbone amide of Valine-851 (in PI3K) or equivalent residues in other isoforms.
- **Solvent Exposure:** The morpholine ring typically orients the oxygen toward the solvent interface, while the nitrogen attachment point directs the rest of the molecule into the hydrophobic affinity pocket.

Case Study: ZSTK474 and Gedatolisib

- **ZSTK474:** A difluoromethyl-benzimidazole derivative where the morpholine is the sole determinant of ATP-competitive inhibition.
- **Gedatolisib (PKI-587):** A dual PI3K/mTOR inhibitor.^[1] The morpholine binds to the hinge region of both kinases, exploiting the high sequence homology in the catalytic cleft.

Pathway Visualization

The following diagram illustrates the PI3K/mTOR cascade and the specific intervention points of morpholine-based inhibitors.



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Figure 1: Morpholine-based inhibitors block the cascade at the PI3K and mTOR nodes by competing with ATP.

Target Class: Coagulation Factor Xa (The S4 Pocket)

While PI3K inhibitors use the morpholine oxygen as an acceptor, Factor Xa inhibitors utilize the scaffold (often as a morpholinone) to fill a specific hydrophobic pocket.^{[2][3]}

Mechanism: The S4 Pocket Occupancy

Factor Xa possesses a distinct "L-shaped" binding crevice.

- The Target: The S4 sub-pocket of Factor Xa is a hydrophobic box lined by Tyr99, Phe174, and Trp215.
- The Ligand (Rivaroxaban): The morpholinone moiety of Rivaroxaban does not just float in solvent; it inserts directly into the S4 pocket. The carbonyl oxygen of the morpholinone interacts with the backbone, while the ring itself engages in

-stacking or hydrophobic packing against the aromatic residues (Trp215).

Target Class: Bacterial Ribosome (50S Subunit)

The oxazolidinone class of antibiotics (e.g., Linezolid) relies heavily on a morpholine ring attached to the phenyl core.[4]

Binding Site & Resistance[8][9]

- Target: The peptidyl transferase center (PTC) of the 23S rRNA within the 50S ribosomal subunit.
- Interaction: The morpholine ring extends into a cleft, stabilizing the binding of the oxazolidinone core.
- Metabolic Liability: Unlike the kinase inhibitors where the ring is stable, in Linezolid, the morpholine ring is the primary site of metabolism (oxidation), leading to ring-opened amino-ethoxy-acetic acid metabolites.

Target Class: Norepinephrine Transporter (NET)

In the CNS space, substituted morpholines act as reuptake inhibitors.[5][6]

Case Study: Reboxetine

Reboxetine is a selective Norepinephrine Reuptake Inhibitor (NRI).[7][5][8][9]

- Pharmacophore: The morpholine nitrogen is protonated at physiological pH. This cationic center mimics the terminal amine of norepinephrine, anchoring the molecule within the transporter's substrate binding site (S1 site), preventing the reuptake of the neurotransmitter.

Experimental Protocols

A. Synthesis: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

To synthesize substituted N-aryl morpholines (common in kinase and CNS drugs), the Buchwald-Hartwig amination is the industry standard.[10]

Reagents:

- Aryl Halide (Ar-Br or Ar-Cl)[10]
- Morpholine (1.2 equiv)
- Catalyst:
or
- Ligand: BINAP or XPhos (for difficult substrates)
- Base:
or
- Solvent: Toluene or 1,4-Dioxane

Step-by-Step Protocol:

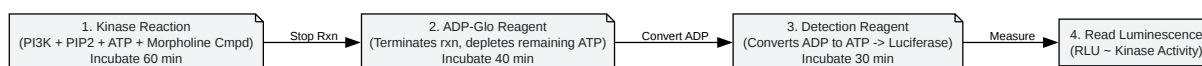
- Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
- Loading: Add Aryl Halide (1.0 mmol), Pd catalyst (1-5 mol%), and Ligand (2-10 mol%).
- Solvent: Add anhydrous Toluene (5 mL/mmol).
- Amine Addition: Add Morpholine via syringe.

- Base Addition: Add (1.4 mmol) in one portion.
- Reaction: Heat to 80–100°C for 12–24 hours. Monitor by TLC/LCMS.
- Workup: Filter through a celite pad, concentrate, and purify via flash chromatography (Hexane/EtOAc).

B. Screening: ADP-Glo™ Kinase Assay (PI3K)

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation of the PIP2 substrate.

Workflow Diagram:



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Figure 2: Luminescent assay workflow for validating morpholine-based kinase inhibitors.

Protocol Validation (Self-Check):

- Z' Factor: Ensure Z' > 0.5 using DMSO (Max signal) and Wortmannin/GDC-0941 (Min signal) controls.
- Linearity: Run an ATP-to-ADP conversion curve to ensure the signal is linear within the substrate consumption range (<20% conversion).

Summary of Structure-Activity Relationships (SAR)

Target Family	Morpholine Role	Key Interaction	Representative Drug
Kinase (PI3K)	H-Bond Acceptor	Oxygen binds Hinge (Val851)	Gedatolisib
GPCR/Transporter	Cationic Mimic	Protonated N binds Asp residue	Reboxetine
Protease (FXa)	Hydrophobic Filler	Ring fills S4 Pocket (Trp215)	Rivaroxaban
Ribosome	rRNA Binder	Interactions with 23S rRNA	Linezolid

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